Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate
Description
Methyl 2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a 2-nitrophenyl group and at the 1-position with an acetoxy methyl ester moiety. This structure combines the electron-withdrawing nitro group with the triazole ring’s versatility, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H10N4O4 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
methyl 2-[3-(2-nitrophenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C11H10N4O4/c1-19-10(16)6-14-7-12-11(13-14)8-4-2-3-5-9(8)15(17)18/h2-5,7H,6H2,1H3 |
InChI Key |
MQLJUKIAFVNOSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring. The final step involves the esterification of the triazole derivative with methanol to yield the desired compound. The reaction conditions often include the use of catalysts such as acids or bases and solvents like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₀N₄O₄
- Molecular Weight : 262.22 g/mol
- CAS Number : 1416338-89-0
The compound features a triazole ring, which is known for its diverse pharmacological properties. The presence of the nitrophenyl group enhances its reactivity and potential biological activity.
Anticancer Activity
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate has shown promising results in anticancer research. Studies indicate that compounds containing triazole rings exhibit significant antitumor activity. For instance, the compound was evaluated against various cancer cell lines using established protocols from the National Cancer Institute (NCI), demonstrating effective growth inhibition rates .
Table 1: Anticancer Activity Results
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HCT-116 | 15.72 | Moderate |
| MCF-7 | 50.68 | High |
Antimicrobial Properties
The triazole moiety is well-documented for its antimicrobial properties. Compounds with similar structures have been used as antifungal agents and have shown efficacy against various pathogens. Preliminary studies suggest that this compound may also possess such properties, warranting further investigation into its potential as a therapeutic agent against infections .
Conventional Organic Synthesis
The compound can be synthesized using standard organic reactions involving the nitration of phenyl derivatives followed by cyclization with hydrazine derivatives to form the triazole ring. This method allows for the introduction of various substituents that can modify the compound's biological activity.
Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize environmentally friendly processes. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to enhance yield and reduce waste during the synthesis of triazole derivatives .
Future Directions and Research Opportunities
The potential applications of this compound extend beyond anticancer and antimicrobial activities:
- Agricultural Applications : Given the herbicidal properties of triazole compounds, further research could explore its efficacy in pest control and plant growth regulation.
- Drug Development : The compound's structure suggests it could serve as a lead compound for developing new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The triazole ring can also bind to metal ions, affecting their biological availability and activity. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key distinguishing feature is the 2-nitrophenyl substituent on the triazole ring. Below is a comparison with structurally related compounds:
Pharmacological and Chemical Properties
- This could influence binding to biological targets (e.g., cytochrome P450 enzymes in antifungal activity) .
- Solubility and Bioavailability: The nitro group’s polarity may improve aqueous solubility relative to phenyl derivatives but could reduce membrane permeability compared to methyl or amino groups .
Industrial and Research Relevance
- Analogues :
- 2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic acid and its methyl ester are commercially available (e.g., American Elements, Angene Chemical), indicating established demand in drug discovery .
- Methyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS 106535-16-4) is supplied by multiple vendors, highlighting its utility as a versatile intermediate .
Biological Activity
Methyl 2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate (CAS Number: 1416338-89-0) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C₁₁H₁₀N₄O₄
- Molecular Weight : 262.22 g/mol
- CAS Number : 1416338-89-0
The biological activity of Methyl 2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate is primarily attributed to its interaction with various biological targets. The presence of the triazole ring is significant for its pharmacological effects, particularly in anti-inflammatory and anticancer activities. The nitrophenyl group enhances the compound's reactivity and bioavailability.
Anticancer Activity
Research has indicated that compounds containing triazole rings exhibit notable anticancer properties. For instance:
- In vitro studies have demonstrated that similar triazole derivatives can inhibit cancer cell proliferation. The IC₅₀ values for various derivatives in different cell lines were reported to be less than that of standard chemotherapeutics like doxorubicin, suggesting a promising anticancer profile .
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
Antimicrobial Activity
The antimicrobial properties of Methyl 2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate have also been explored. Studies show that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that the nitro group plays a crucial role in enhancing antibacterial efficacy .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are linked to its ability to inhibit cyclooxygenase enzymes (COX). Research has shown that related triazole compounds can effectively reduce inflammation markers in vitro:
| Compound | COX Inhibition (IC₅₀ µM) |
|---|---|
| Compound C | COX-1: 19.45 ± 0.07 |
| Compound D | COX-2: 23.8 ± 0.20 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of Methyl 2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate and its derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives of triazole compounds and evaluated their biological activities through MTT assays, showing promising results against multiple cancer cell lines .
- Structure–Activity Relationship (SAR) : The SAR analysis revealed that modifications on the phenyl ring significantly impact biological activity, with electron-withdrawing groups enhancing potency against cancer cells .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of related triazole compounds, demonstrating superior activity compared to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
